[(4-Chlorophenyl)amino](oxo)acetic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-chloroanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVMYQGWSLUOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407079 | |
| Record name | [(4-chlorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-71-5 | |
| Record name | p-Chlorooxanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017738715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4-chlorophenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CHLOROOXANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7KFM27BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)aminoacetic Acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principal synthetic methodologies for (4-Chlorophenyl)aminoacetic acid. This valuable synthetic intermediate serves as a crucial building block in the development of various pharmaceutical and agrochemical compounds. The following sections offer an expert-driven analysis of the most effective synthetic routes, detailing the underlying chemical principles, causality behind procedural choices, and self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance of (4-Chlorophenyl)aminoacetic Acid
(4-Chlorophenyl)aminoacetic acid, a derivative of the amino acid glycine, is a bifunctional molecule incorporating a halogenated aromatic ring. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the 4-chloroaniline moiety imparts specific lipophilic and electronic properties, making it a key precursor for synthesizing compounds with targeted biological activities.[1] Its applications range from the development of novel antimicrobial agents to the creation of specialized polymers.[2] This guide moves beyond a simple recitation of procedures to provide a causal understanding of why certain synthetic strategies are chosen over others, considering factors such as yield, purity, safety, and scalability.
Overview of Primary Synthetic Strategies
The synthesis of (4-Chlorophenyl)aminoacetic acid can be approached via several distinct chemical pathways. The choice of method is dictated by the availability of starting materials, required scale, and tolerance for specific reagents and conditions. The three most robust and commonly employed strategies are:
-
Nucleophilic Substitution: The direct alkylation of 4-chloroaniline with a 2-haloacetic acid derivative.
-
Reductive Amination: The reaction of 4-chloroaniline with glyoxylic acid followed by in-situ reduction of the intermediate imine.
-
Strecker Synthesis: A two-step approach involving the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed.
The logical flow of these primary synthetic routes is illustrated below.
Caption: Workflow for Nucleophilic Substitution.
Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroaniline (12.75 g, 0.1 mol), chloroacetic acid (10.4 g, 0.11 mol), and sodium carbonate (11.66 g, 0.11 mol).
-
Solvent Addition: Add 200 mL of water to the flask. The use of water as a solvent is cost-effective, safe, and facilitates the dissolution of the carbonate base.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Carefully acidify the solution to pH 4-5 with 2M hydrochloric acid. This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution while ensuring any unreacted 4-chloroaniline remains protonated and dissolved.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake with cold water (2 x 50 mL) to remove inorganic salts and any remaining starting materials. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Data Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.1 eq. Chloroacetic Acid | A slight excess ensures complete consumption of the aniline. |
| Base | 1.1 eq. Sodium Carbonate | Neutralizes in-situ formed HCl and drives the reaction. |
| Solvent | Water | Economical, non-toxic, and effective for the reactants used. |
| Temperature | 100°C (Reflux) | Provides sufficient activation energy for the SN2 reaction. |
| Typical Yield | 75-85% | Good to excellent for this type of transformation. |
| Purity (Post-Recrystallization) | >98% | Recrystallization is effective for removing impurities. |
Methodology II: Reductive Amination
Reductive amination is a powerful and often high-yielding method for forming C-N bonds. [3]It involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced to the target amine in the same reaction vessel.
Mechanistic Rationale and Causality
This one-pot process consists of two key steps:
-
Imine Formation: 4-Chloroaniline reacts with the aldehyde group of glyoxylic acid to form a Schiff base (imine) intermediate, with the elimination of a water molecule. This reaction is typically reversible and favored under weakly acidic conditions (pH 4-6), which catalyze both the nucleophilic attack and the subsequent dehydration.
-
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond.
The Choice of Reducing Agent is Critical: The success of this one-pot reaction hinges on a reducing agent that is potent enough to reduce the imine but mild enough that it does not significantly reduce the starting carbonyl compound (glyoxylic acid).
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is stable in weakly acidic conditions and selectively reduces imines much faster than aldehydes or ketones. [4]* Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. [5]* Catalytic Hydrogenation (H₂/Pd-C): This is a "greener" alternative that avoids stoichiometric metal hydride waste. It is highly effective but requires specialized hydrogenation equipment.
This method is often preferred for its high selectivity and yields, avoiding the dialkylation issues sometimes seen in nucleophilic substitution. [4]
Caption: The two-stage process of Reductive Amination.
Experimental Protocol
This protocol uses NaBH₃CN and is provided for illustrative purposes. Appropriate safety measures for handling cyanides are mandatory.
-
Setup: In a 250 mL round-bottom flask, dissolve 4-chloroaniline (6.38 g, 0.05 mol) in 100 mL of methanol.
-
Addition of Carbonyl: To this solution, add glyoxylic acid monohydrate (4.60 g, 0.05 mol). Stir the mixture at room temperature for 30 minutes to allow for imine formation. The pH of the solution should be maintained between 5 and 6, adjusted with acetic acid if necessary.
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (3.46 g, 0.055 mol) in a minimal amount of methanol. Add this solution dropwise to the reaction flask over 20 minutes, maintaining the temperature below 30°C using an ice bath if needed.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up: Quench the reaction by slowly adding 2M HCl until gas evolution ceases (CAUTION: this neutralizes excess borohydride and generates flammable hydrogen gas). Adjust the pH to ~9-10 with 2M NaOH.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted 4-chloroaniline.
-
Isolation: Re-acidify the aqueous layer to pH 4-5 with 2M HCl. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum at 60°C.
Data Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1:1 Amine:Aldehyde | Equimolar amounts are typically sufficient. |
| Reducing Agent | 1.1 eq. NaBH₃CN | A slight excess ensures complete reduction of the imine. |
| Solvent | Methanol | Good solvent for all reactants and intermediates. |
| pH | 5-6 | Optimal for imine formation without degrading the borohydride. |
| Temperature | Room Temperature | Mild conditions are sufficient, preserving sensitive functional groups. |
| Typical Yield | 80-95% | Generally higher and cleaner than substitution methods. |
Methodology III: Strecker Synthesis
The Strecker synthesis is a classic, powerful method for producing α-amino acids from aldehydes or ketones. [6][7]It is a two-step, one-pot reaction that constructs the amino acid backbone from simple precursors.
Mechanistic Rationale and Causality
The synthesis proceeds through an α-aminonitrile intermediate. [6]
-
α-Aminonitrile Formation: This is a three-component reaction. First, 4-chloroaniline and formaldehyde react to form an imine. Concurrently, a cyanide source (e.g., KCN, NaCN) attacks the imine to form α-(4-chlorophenylamino)acetonitrile. This step is typically performed in a buffered aqueous or alcoholic solution.
-
Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This step requires harsh conditions, typically refluxing in strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH). The choice of acid or base hydrolysis dictates the final work-up procedure.
Causality and Trustworthiness: While extremely versatile, the Strecker synthesis requires strict safety protocols due to the use of highly toxic cyanide salts. [8]The harsh hydrolysis step can also be a limitation if other sensitive functional groups are present in the molecule. The self-validating nature of this protocol lies in the distinct chemical transformations: the formation of the nitrile can be confirmed by IR spectroscopy (a sharp C≡N stretch around 2250 cm⁻¹) before proceeding to the hydrolysis, where the disappearance of this peak and the appearance of a broad O-H and C=O stretch confirm the conversion to the carboxylic acid.
Caption: The Strecker synthesis pathway.
Experimental Protocol
This protocol involves highly toxic cyanide and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: In a 250 mL flask, prepare a solution of 4-chloroaniline hydrochloride by dissolving 4-chloroaniline (6.38 g, 0.05 mol) in 50 mL of water and adding concentrated HCl until the pH is ~2.
-
Cyanide Addition: In a separate flask, dissolve potassium cyanide (3.58 g, 0.055 mol) in 25 mL of water. Cool this solution in an ice bath.
-
Aldehyde Addition: To the cyanide solution, slowly add an aqueous solution of formaldehyde (37 wt. %, 4.5 mL, ~0.055 mol) while keeping the temperature below 10°C.
-
Aminonitrile Formation: Slowly add the cold formaldehyde/cyanide solution to the 4-chloroaniline hydrochloride solution. A precipitate of the α-aminonitrile should form. Stir the mixture at room temperature for 2-3 hours.
-
Isolation of Intermediate: Collect the crude α-(4-chlorophenylamino)acetonitrile by filtration, wash with cold water, and air dry. (This intermediate can be characterized or used directly).
-
Hydrolysis: Place the crude aminonitrile in a 250 mL round-bottom flask and add 100 mL of 6M hydrochloric acid. Heat the mixture to reflux for 6-8 hours.
-
Work-up: Cool the solution to room temperature. A precipitate of the product may form. If not, concentrate the solution under reduced pressure. Adjust the pH of the residue to 4-5 with 6M NaOH.
-
Purification: Collect the precipitated product by filtration, wash with cold water, and recrystallize from ethanol/water.
-
Drying: Dry the final product in a vacuum oven at 60°C.
Data Summary
| Parameter | Step 1: Aminonitrile Formation | Step 2: Hydrolysis |
| Key Reagents | Formaldehyde, KCN | 6M HCl |
| Solvent | Water | 6M Aqueous HCl |
| Temperature | 0-25°C | 100-110°C (Reflux) |
| Typical Yield | 85-95% (Intermediate) | 70-80% (from nitrile) |
| Overall Yield | 60-75% |
Comparative Analysis and Conclusion
The selection of an optimal synthetic route is a balance of efficiency, safety, cost, and scale.
| Feature | Nucleophilic Substitution | Reductive Amination | Strecker Synthesis |
| Starting Materials | Readily available | Requires glyoxylic acid | Simple, bulk chemicals |
| Reaction Conditions | Moderate to high temp. | Mild (often room temp.) | Extreme (low temp. then high temp. reflux) |
| Yield & Purity | Good (75-85%) | Excellent (80-95%) | Good (60-75%) |
| Key Hazards | Corrosive halo-acids | Toxic/flammable hydrides | Extreme toxicity (cyanide) |
| Scalability | Good | Excellent | Moderate (cyanide handling is a barrier) |
| Primary Advantage | Simplicity, low-cost reagents | High yield, high purity, mild conditions | Versatility |
| Primary Disadvantage | Potential for dialkylation | Cost of reducing agents | Cyanide toxicity, harsh hydrolysis |
For laboratory-scale synthesis where yield and purity are paramount, Reductive Amination stands out as the superior method. Its mild conditions and high selectivity minimize byproduct formation, simplifying purification. For larger-scale industrial production where cost is a primary driver, Nucleophilic Substitution offers a robust and economical alternative, provided that the dialkylation side reaction can be effectively controlled through process optimization. The Strecker Synthesis , while fundamentally important, is generally reserved for situations where the specific precursors are uniquely available or for generating diverse libraries of amino acids, and its significant safety hazards must be rigorously managed.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
Fiveable. (n.d.). 4-chloroaniline Definition. Retrieved from [Link]
-
Josh Osbourn. (2020). Amine Preparation 4 - Reductive Amination. YouTube. Available at: [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to (4-Chlorophenyl)aminoacetic Acid: Discovery, History, and Scientific Significance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of (4-Chlorophenyl)aminoacetic acid, a molecule of significant interest in the landscape of synthetic organic chemistry and drug discovery. From its theoretical origins in the burgeoning field of aromatic chemistry to its contemporary role as a versatile building block, this document traces the scientific journey of this compound. We will delve into its synthesis, explore its physicochemical properties, and contextualize its relevance within the broader history of medicinal chemistry.
Introduction: Situating (4-Chlorophenyl)aminoacetic Acid in Chemical History
While the precise moment of the first synthesis of (4-Chlorophenyl)aminoacetic acid is not prominently documented in seminal historical records, its conceptual origins can be traced to the intensive exploration of N-aryl amino acids that commenced in the late 19th and early 20th centuries. This era was marked by a fervent investigation into the derivatives of aniline and other aromatic amines, driven by the burgeoning dye industry and the nascent field of medicinal chemistry. The structural simplicity of N-phenylglycine (anilinoacetic acid) made it a fundamental scaffold for further investigation, with chemists systematically modifying the phenyl ring to understand the impact on chemical properties and biological activity. The introduction of a chlorine atom at the para-position of the phenyl ring would have been a logical step in this systematic exploration, given the known influence of halogens on the electronic and lipophilic character of aromatic compounds.
Physicochemical Properties and Identification
(4-Chlorophenyl)aminoacetic acid, also known as N-(4-chlorophenyl)glycine, is a crystalline solid. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 2-((4-chlorophenyl)amino)acetic acid |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| CAS Number | 5465-90-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 220-230 °C |
Historical and Modern Synthesis Strategies
The synthesis of N-aryl amino acids has evolved significantly over the past century. Early methods were often harsh and low-yielding, while modern techniques offer greater efficiency, control, and scalability.
The Conceptual Precedent: Early N-Arylation of Amino Acids
Historically, the formation of the N-aryl bond in compounds like (4-Chlorophenyl)aminoacetic acid would have been approached through nucleophilic aromatic substitution or related condensation reactions. These early methods often required high temperatures and the use of metal catalysts, such as copper in the Ullmann condensation. The N-arylation of amino acids and their esters has traditionally been challenging due to the potential for racemization at the α-carbon under basic conditions[1].
A Plausible Historical Synthetic Route: The Reaction of 4-Chloroaniline with a Two-Carbon Synthon
A straightforward and historically plausible method for the synthesis of (4-Chlorophenyl)aminoacetic acid involves the reaction of 4-chloroaniline with a suitable two-carbon electrophile, such as chloroacetic acid or its ester, under basic conditions. This approach is analogous to the industrial synthesis of N-phenylglycine.
Sources
A Senior Application Scientist's Guide to (4-Chlorophenyl)aminoacetic Acid Structural Analogs in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Scaffold
The (4-Chlorophenyl)aminoacetic acid core is more than a mere chemical scaffold; it is a foundational element in medicinal chemistry that has given rise to a diverse array of therapeutic agents. Its inherent structural features—a halogenated aromatic ring, a secondary amine linker, and a critical carboxylic acid moiety—provide a rich canvas for targeted modification. This guide moves beyond a simple catalog of compounds, instead offering a deep, mechanistic-driven exploration of this chemical space. We will dissect the rationale behind analog design, illuminate the pathways these molecules modulate, and provide robust, field-tested protocols for their synthesis and evaluation. Our objective is to equip researchers with the foundational knowledge and practical insights required to innovate, rather than merely iterate, within this promising therapeutic landscape.
The Core Moiety: Deconstructing (4-Chlorophenyl)aminoacetic Acid
The parent compound, (4-Chlorophenyl)aminoacetic acid (p-chlorophenylglycine), serves as our archetypal starting point.[1] Its structure presents three primary domains for strategic modification, each influencing the molecule's pharmacokinetic and pharmacodynamic profile.
-
The Aryl Domain: The 4-chloro substituted phenyl ring is a critical determinant of lipophilicity and electronic properties. The chlorine atom, an electron-withdrawing group, significantly influences the pKa of the amine and the overall molecule's ability to engage in halogen bonding or other non-covalent interactions with biological targets.[2][3] Strategic modification of this ring—by altering the position or nature of the halogen, or by introducing additional substituents—is a primary strategy for modulating target affinity and selectivity.[4]
-
The Amino Linker: The secondary amine provides a crucial hydrogen bond donor capability and maintains a specific spatial relationship between the aryl and carboxylic acid domains. This geometry is often essential for fitting into the binding pockets of target enzymes or receptors.
-
The Carboxylic Acid: This functional group is frequently the lynchpin of biological activity, acting as a key hydrogen bond acceptor or forming critical ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a target's active site.[5] However, the carboxylic acid moiety is also a metabolic liability, often associated with poor membrane permeability and the formation of reactive acyl glucuronide metabolites.[6][7] This duality makes it a prime target for bioisosteric replacement.[8]
Strategic Analog Development: A Logic-Driven Approach
The development of novel analogs is a hypothesis-driven process. The goal is not random substitution but the systematic optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Structure-Activity Relationship (SAR) Studies
SAR exploration is the cornerstone of medicinal chemistry. For the (4-Chlorophenyl)aminoacetic acid scaffold, key insights have been derived from systematic modifications. Quantitative Structure-Activity Relationship (QSAR) analyses have repeatedly shown that lipophilicity and the angle of twist between the two phenyl rings (in analogs like Diclofenac) are critical parameters for activity, particularly in the context of anti-inflammatory action.[9]
| Modification Site | Structural Change | Rationale & Anticipated Impact | Supporting Evidence |
| Aryl Ring | Vary halogen (F, Br, I) or position (ortho, meta) | Modulate lipophilicity, electronic character, and potential for halogen bonding. Electron-withdrawing groups are often favored. | |
| Add alkyl or other lipophilic groups | Increase lipophilicity to enhance membrane permeability and potentially hydrophobic interactions in the binding pocket. | [9][10] | |
| Introduce polar groups (e.g., -OH) | Decrease lipophilicity, potentially improving solubility but may reduce activity if hydrophobic interactions are key. | [9] | |
| Amino Linker | N-alkylation or acylation | Can alter steric bulk and hydrogen bonding capacity, potentially improving metabolic stability. | |
| Carboxylic Acid | Bioisosteric Replacement (e.g., tetrazole, acyl sulfonamide) | Mimic the acidic properties and hydrogen bonding of the carboxylate while improving metabolic stability and cell permeability. | [6][8] |
The Rationale for Bioisosteric Replacement
The carboxylic acid group, while often essential for pharmacophore interaction, can limit a drug candidate's potential.[7] Bioisosteric replacement is a powerful strategy to circumvent these limitations.[5][8] The goal is to substitute the carboxylic acid with a different functional group that retains the necessary electronic and steric properties for biological activity but possesses a superior pharmacokinetic profile.
Common Carboxylic Acid Bioisosteres:
-
Tetrazoles: These acidic heterocycles are excellent mimics of the carboxylate anion. They are generally more lipophilic and resistant to the metabolic pathways that target carboxylic acids.[6]
-
Acyl Sulfonamides: These groups can better mimic the pKa of carboxylic acids compared to simple sulfonamides and can form multiple hydrogen bond interactions, sometimes leading to significant increases in potency.[11]
-
Hydroxamic Acids: While they can be susceptible to hydrolysis, their stability can be enhanced by introducing bulky substituents. They serve as effective bioisosteres in various therapeutic agents.[5]
-
Neutral Bioisosteres: In some cases, an ionized group is not strictly necessary. Neutral groups capable of strong hydrogen bonding or cation-π interactions with key active site residues can be effective replacements, often improving CNS penetration.[6]
Pharmacological Targets and Mechanisms of Action
Analogs of (4-Chlorophenyl)aminoacetic acid have been investigated for a wide range of therapeutic applications, primarily centered on anti-inflammatory and anti-cancer activities.
Anti-Inflammatory Activity: COX Inhibition
The most well-known derivatives of the broader phenylaminoacetic acid class are Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac. The primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[9]
A critical consideration in this area is the structure-toxicity relationship. Bioactivation of these compounds in the liver can lead to reactive intermediates, causing hepatotoxicity.[9][10] Research has shown that structural modifications significantly impact this toxicity profile, with factors like lipophilicity playing a pronounced role.[10]
Emerging Applications: Anticancer and Antimicrobial Activity
Beyond inflammation, structural analogs are being explored for other therapeutic indications. Certain derivatives have demonstrated potential as anticancer agents, with mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis.[12] Furthermore, the core scaffold has been incorporated into novel antibacterial agents, where derivatives showed enhanced activity by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[13]
Essential Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols represent self-validating systems for the synthesis and evaluation of novel analogs.
Protocol: Synthesis of a N-Aryl Glycine Ester Analog
This protocol describes a standard nucleophilic substitution reaction to generate an ester-protected analog, a common intermediate for further derivatization or hydrolysis to the final carboxylic acid.
Objective: To synthesize Ethyl 2-((4-chlorophenyl)amino)acetate.
Materials:
-
4-chloroaniline (1.0 eq)
-
Ethyl 2-bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Rotary evaporator, Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-chloroaniline, potassium carbonate, and acetonitrile. Stir the suspension at room temperature for 10 minutes.
-
Addition of Reagent: Slowly add ethyl 2-bromoacetate to the stirring suspension via a dropping funnel.
-
Causality Insight: The base (K₂CO₃) is crucial for deprotonating the aniline nitrogen, making it a more potent nucleophile to attack the electrophilic carbon of the bromoacetate. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction Progression: Attach a condenser and heat the mixture to reflux (approx. 82°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting aniline spot is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Self-Validation Check: The water wash removes residual potassium salts, while the brine wash helps to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary to obtain the pure ethyl ester. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro COX Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of synthesized analogs against COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Colorimetric COX inhibitor screening assay kit (containing reaction buffer, heme, colorimetric substrate, etc.)
-
96-well microplate, microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Create a dilution series of the test compounds and a known standard (e.g., Diclofenac) in reaction buffer.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.
-
Inhibitor Addition: Add the diluted test compounds or standard inhibitor to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "background" control (no enzyme). Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Causality Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring an accurate measurement of its inhibitory effect.
-
-
Initiate Reaction: Add the arachidonic acid substrate to all wells except the background control to initiate the enzymatic reaction.
-
Develop and Read: After a set reaction time (e.g., 2 minutes), add the colorimetric substrate solution. This substrate reacts with the prostaglandin G₂ produced by the COX enzyme to generate a colored product. Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation Check: The standard inhibitor (Diclofenac) must yield an IC₅₀ value within the expected range for the assay to be considered valid.
-
Integrated Drug Discovery Workflow
The development of a successful drug candidate requires a multi-stage, iterative process. The following workflow illustrates the logical progression from initial concept to a preclinical candidate.
Conclusion and Future Directions
The (4-Chlorophenyl)aminoacetic acid scaffold remains a highly productive starting point for the discovery of novel therapeutic agents. While its role in developing anti-inflammatory drugs is well-established, significant opportunities exist in oncology, infectious diseases, and neurology.[13][14] Future research will likely focus on two key areas: first, the development of highly selective analogs that target specific enzyme isoforms or receptor subtypes to minimize off-target effects; and second, the application of novel bioisosteres and prodrug strategies to overcome traditional pharmacokinetic hurdles, enhancing oral bioavailability and reducing metabolic liabilities.[15][16] The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the translation of these promising analogs from the laboratory to the clinic.
References
-
PubChem Compound Summary for CID 230717, 2-((4-Chlorophenyl)amino)acetic acid. National Center for Biotechnology Information. [Link]
-
Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]
-
PubChem Compound Summary for CID 15880, (4-Chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Pérusse, J. R., & Hergenrother, P. J. (2022). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
-
Pang, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. [Link]
-
4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications. MDPI. [Link]
-
Amino Acetophenones for Natural Product Analogs. Encyclopedia.pub. [Link]
-
Rogoza, M., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]
-
The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]
-
Kihlberg, J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]
-
Flores-Hernández, R., et al. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
Zluri, G., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. PubMed Central. [Link]
-
The Role of Non-Natural Amino Acids in Advancing Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical and Specialty Chemical Sectors. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
-
Arnold, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]
-
Bredael, K., et al. (2022). Carboxylic acid bioisosteres in medicinal chemistry: synthesis and properties. Ghent University Academic Bibliography. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
Troeira Henriques, S., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]
-
Hernandes, M. Z., et al. (2010). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Nájera, C., et al. (2018). Amino Acids in the Development of Prodrugs. PubMed Central. [Link]
Sources
- 1. 2-((4-Chlorophenyl)amino)acetic acid | C8H8ClNO2 | CID 230717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties [biblio.ugent.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Derivatization of (4-Chlorophenyl)aminoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of (4-Chlorophenyl)aminoacetic Acid
(4-Chlorophenyl)aminoacetic acid, a substituted glycine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid, a secondary amine, and a halogenated aromatic ring, offers multiple reaction sites for chemical modification. This allows for the synthesis of a diverse array of derivatives, including esters, amides, and heterocyclic compounds, which are of significant interest for developing novel therapeutic agents. The presence of the chlorine atom on the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a key feature in drug design.
This comprehensive guide provides detailed protocols for the esterification, amidation, and a potential cyclization reaction of (4-Chlorophenyl)aminoacetic acid. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to impart an understanding of the chemical principles and rationale behind the chosen methodologies. This document is designed to be a self-validating system, where the integrity of the protocols is supported by established chemical principles and references to authoritative literature.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for (4-Chlorophenyl)aminoacetic acid and all other reagents used.
General Hazards of (4-Chlorophenyl)aminoacetic acid:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Work in a well-ventilated fume hood.
Protocol 1: Esterification via Fischer-Speier Reaction
Expertise & Experience: The Fischer-Speier esterification is a classic and reliable acid-catalyzed method for converting carboxylic acids to esters.[2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, which also serves as the solvent.[1] The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[2] Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier and accelerates the attainment of equilibrium.
Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). The work-up procedure is designed to effectively remove the excess alcohol, the acid catalyst, and any unreacted starting material, ensuring the isolation of a pure product. The final product can be characterized by standard analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.
Detailed Experimental Protocol: Synthesis of Methyl (4-Chlorophenyl)aminoacetate
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (4-Chlorophenyl)aminoacetic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Methanol (MeOH) | Anhydrous | Various | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Various | For neutralization |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) | Various | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying |
| Ethyl Acetate (EtOAc) | Reagent Grade | Various | For extraction |
| Deionized Water | N/A | N/A | For work-up |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Chlorophenyl)aminoacetic acid (1.86 g, 10 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring suspension. The mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed over time.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. c. Remove the methanol under reduced pressure using a rotary evaporator. d. To the resulting aqueous residue, add ethyl acetate (50 mL) and deionized water (20 mL). e. Transfer the mixture to a separatory funnel and separate the layers. f. Extract the aqueous layer with ethyl acetate (2 x 25 mL). g. Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (4-chlorophenyl)aminoacetate.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Outcome: Methyl (4-chlorophenyl)aminoacetate is expected as a solid or oil.
Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram:
Caption: Workflow for the Fischer-Speier esterification of (4-Chlorophenyl)aminoacetic acid.
Protocol 2: Amide Synthesis using Dicyclohexylcarbodiimide (DCC)
Expertise & Experience: Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling reagent for the formation of amide bonds.[3] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.[3] A significant challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in many organic solvents. This protocol is optimized to promote the precipitation of DCU from the reaction mixture, allowing for its convenient removal by filtration.[3] The addition of 1-hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions, particularly racemization if the amino acid is chiral, and to improve the reaction rate.
Trustworthiness: The protocol's reliability stems from the direct precipitation and removal of the DCU byproduct, simplifying the purification process.[3] The reaction can be monitored by TLC to ensure the consumption of the starting materials. The work-up procedure is designed to remove any remaining reagents and byproducts. The final product's identity and purity can be unequivocally confirmed through spectroscopic analysis.
Detailed Experimental Protocol: Synthesis of N-Benzyl-(4-chlorophenyl)aminoacetamide
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (4-Chlorophenyl)aminoacetic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Benzylamine | ≥99% | Various | Nucleophile |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Various | Coupling agent. Handle with care. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Various | Additive to suppress side reactions |
| Dichloromethane (DCM) | Anhydrous | Various | Solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Various | For washing |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Various | For washing |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) | Various | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (4-Chlorophenyl)aminoacetic acid (1.86 g, 10 mmol) and HOBt (1.53 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Add benzylamine (1.09 mL, 10 mmol) to the solution and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (2.27 g, 11 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. A white precipitate (DCU) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Outcome: N-Benzyl-(4-chlorophenyl)aminoacetamide is expected as a solid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Workflow Diagram:
Caption: Workflow for DCC-mediated amidation of (4-Chlorophenyl)aminoacetic acid.
Protocol 3: Potential Cyclization to a Piperazine-2,5-dione Derivative
Expertise & Experience: The synthesis of piperazine-2,5-diones, also known as diketopiperazines, can be achieved through the cyclodimerization of amino acid esters.[4] This protocol outlines a potential pathway for the synthesis of 1,4-bis(4-chlorophenyl)piperazine-2,5-dione starting from the methyl ester of (4-Chlorophenyl)aminoacetic acid, which can be synthesized as described in Protocol 1. The reaction is typically carried out at elevated temperatures in a high-boiling solvent like ethylene glycol or xylene, which facilitates the intermolecular condensation and removal of the alcohol byproduct, driving the reaction to completion.[4]
Trustworthiness: This protocol is based on established methods for the synthesis of diketopiperazines from amino acid esters. The self-validating nature of this procedure lies in the distinct physical and spectral properties of the cyclic product compared to the starting material. The formation of the piperazine-2,5-dione can be monitored by the disappearance of the starting ester via TLC. The final product is typically a stable, crystalline solid, which can be purified by recrystallization and thoroughly characterized to confirm its cyclic structure.
Detailed Experimental Protocol: Synthesis of 1,4-Bis(4-chlorophenyl)piperazine-2,5-dione
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Methyl (4-Chlorophenyl)aminoacetate | As synthesized in Protocol 1 | - | Starting material |
| Ethylene Glycol | Anhydrous | Various | Solvent |
| Toluene | Reagent Grade | Various | For azeotropic removal of methanol (optional) |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a short-path distillation head, place methyl (4-chlorophenyl)aminoacetate (2.00 g, 10 mmol).
-
Add ethylene glycol (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to 170-180 °C under a slow stream of nitrogen. Methanol will distill from the reaction mixture.
-
Continue heating for 4-6 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Pour the cooled mixture into ice-water (100 mL) with vigorous stirring. c. A solid precipitate of 1,4-bis(4-chlorophenyl)piperazine-2,5-dione should form. d. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Expected Outcome: 1,4-Bis(4-chlorophenyl)piperazine-2,5-dione is expected as a crystalline solid.
Characterization: The structure of the cyclized product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The disappearance of the ester and N-H signals from the starting material and the appearance of new signals corresponding to the cyclic structure will be indicative of a successful reaction.
Reaction Pathway Diagram:
Caption: Cyclodimerization of methyl (4-Chlorophenyl)aminoacetate.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 230717, 2-((4-Chlorophenyl)amino)acetic acid. Retrieved from [Link].
- Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Sheehan, J. C.; Hess, G. P. (1955). A New Method of Forming the Peptide Bond. Journal of the American Chemical Society, 77(4), 1067–1068.
- König, W.; Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798.
- Carpino, L. A.; El-Faham, A. (1999). The Dizirconium-μ-oxo-bis[zirconium] Route to the N-Acyl-N,N'-dicyclohexylurea By-product of Dicyclohexylcarbodiimide-Mediated Peptide Segment Couplings. The Journal of Organic Chemistry, 64(19), 7157–7159.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].
- Stark, D. D. (1913). A new apparatus for the determination of water in petroleum and other organic materials. The Journal of Industrial and Engineering Chemistry, 5(9), 759-760.
-
ResearchGate. (2025). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Retrieved from [Link].
Sources
(4-Chlorophenyl)aminoacetic Acid: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
Introduction: The Strategic Importance of the (4-Chlorophenyl)amino Motif
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the development of novel therapeutic agents. (4-Chlorophenyl)aminoacetic acid, a readily accessible bifunctional molecule, has emerged as a valuable building block for the synthesis of a diverse array of heterocyclic compounds. The presence of the 4-chlorophenyl group often imparts favorable pharmacokinetic properties and can contribute to enhanced binding affinity with biological targets. This guide provides an in-depth exploration of the utility of (4-Chlorophenyl)aminoacetic acid in the construction of medicinally relevant heterocyclic scaffolds, complete with detailed experimental protocols and the underlying scientific rationale. Heterocyclic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem |
| Molecular Weight | 185.61 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 220-230 °C | ChemicalBook[3] |
| Solubility | Soluble in 0.1 M NaOH | ChemicalBook[3] |
| pKa | 1.81 (predicted) | ChemicalBook[3] |
Safety Information: (4-Chlorophenyl)aminoacetic acid is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights
The unique structure of (4-Chlorophenyl)aminoacetic acid, possessing both a nucleophilic secondary amine and a carboxylic acid, allows for its participation in a variety of cyclization and multicomponent reactions.
Synthesis of Quinoxalin-2-ones: A Gateway to Bioactive Scaffolds
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[4] The condensation of an o-phenylenediamine with an α-keto acid or its equivalent is a common strategy for their synthesis.[5]
Reaction Scheme:
Figure 1: General scheme for the synthesis of a quinoxalinone derivative.
Protocol 1: Synthesis of 3-(4-Chlorophenylamino)-3,4-dihydroquinoxalin-2(1H)-one
Rationale: This protocol describes a plausible acid-catalyzed condensation reaction. The carboxylic acid of (4-Chlorophenyl)aminoacetic acid is activated by the acid catalyst, facilitating nucleophilic attack by one of the amino groups of o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoxalinone ring system.
Materials:
-
o-Phenylenediamine
-
(4-Chlorophenyl)aminoacetic acid
-
p-Toluenesulfonic acid (p-TsOH) or glacial acetic acid
-
Toluene or xylene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add o-phenylenediamine (1.0 eq), (4-Chlorophenyl)aminoacetic acid (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add a suitable solvent such as toluene or xylene to the flask.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 3-(4-Chlorophenylamino)-3,4-dihydroquinoxalin-2(1H)-one.
Self-Validation: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the quinoxalinone product will validate the success of the reaction.
Diketopiperazines: Conformationally Constrained Peptidomimetics
Diketopiperazines (DKPs) are cyclic dipeptides that often exhibit enhanced metabolic stability and oral bioavailability compared to their linear counterparts.[6] They are prevalent in various natural products and have shown a wide range of biological activities.[7] The dimerization of amino acids is a direct route to the synthesis of symmetrical DKPs.
Reaction Scheme:
Figure 2: Dimerization to form a diketopiperazine.
Protocol 2: Synthesis of 1,4-bis(4-Chlorophenyl)piperazine-2,5-dione
Rationale: This protocol utilizes thermal condensation to promote the dimerization of (4-Chlorophenyl)aminoacetic acid. At elevated temperatures, the carboxylic acid of one molecule reacts with the amino group of a second molecule, and this process occurs twice to form the cyclic diketopiperazine structure with the elimination of two molecules of water.
Materials:
-
(4-Chlorophenyl)aminoacetic acid
-
High-boiling point solvent (e.g., ethylene glycol or Dowtherm A)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Chlorophenyl)aminoacetic acid.
-
Add a high-boiling point solvent such as ethylene glycol.
-
Heat the mixture to a high temperature (typically 180-220 °C) and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is likely to precipitate from the solvent upon cooling. Collect the solid by filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol) to remove any residual high-boiling point solvent.
-
Further purify the product by recrystallization if necessary.
Self-Validation: Characterization by ¹H NMR should show a simplified spectrum consistent with the symmetrical structure of the diketopiperazine. Mass spectrometry will confirm the expected molecular weight of the dimer. The presence of two 4-chlorophenyl substituents in these positions is important for potential biological activity, such as inhibiting the MDM2-p53 interaction.[8]
Multicomponent Reactions: Rapid Access to Molecular Diversity
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry and drug discovery, allowing for the rapid synthesis of complex molecules from simple starting materials in a single step.[9]
The Ugi reaction is a four-component condensation that yields α-acylamino amides, which are valuable peptidomimetics.[10]
Reaction Scheme:
Figure 3: The Ugi four-component reaction.
Protocol 3: Ugi Synthesis of an α-Acylamino Amide Derivative
Rationale: The Ugi reaction proceeds through the formation of an imine from the aldehyde/ketone and the amine. This is followed by the addition of the isocyanide and the carboxylic acid to form an intermediate that rearranges to the final α-acylamino amide product.[10]
Materials:
-
(4-Chlorophenyl)aminoacetic acid
-
An aldehyde or ketone (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
An amine (e.g., aniline)
-
Methanol or another suitable polar solvent
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and the aldehyde or ketone (1.0 eq) in methanol. Stir for 15-30 minutes at room temperature to pre-form the imine.
-
Add (4-Chlorophenyl)aminoacetic acid (1.0 eq) to the mixture.
-
Finally, add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The complex structure of the Ugi product will give a characteristic set of signals in ¹H and ¹³C NMR spectroscopy. High-resolution mass spectrometry is essential to confirm the molecular formula of the product.
The Passerini reaction is a three-component reaction that produces α-acyloxy carboxamides.[11]
Reaction Scheme:
Figure 4: The Passerini three-component reaction.
Protocol 4: Passerini Synthesis of an α-Acyloxy Carboxamide Derivative
Rationale: The Passerini reaction is believed to proceed through a concerted mechanism where the carboxylic acid, carbonyl compound, and isocyanide interact in a cyclic transition state.[12]
Materials:
-
(4-Chlorophenyl)aminoacetic acid
-
An aldehyde or ketone (e.g., isobutyraldehyde)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane or another aprotic solvent
Procedure:
-
To a round-bottom flask, add (4-Chlorophenyl)aminoacetic acid (1.0 eq), the aldehyde or ketone (1.0 eq), and the isocyanide (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Spectroscopic analysis (NMR and MS) will confirm the formation of the α-acyloxy carboxamide structure, with the characteristic ester and amide functionalities.
Conclusion: A Privileged Building Block for Drug Discovery
(4-Chlorophenyl)aminoacetic acid has demonstrated its value as a versatile and strategic building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this scaffold and to generate novel molecular entities for biological screening. The inherent bifunctionality of (4-Chlorophenyl)aminoacetic acid, coupled with the diverse reactivity of its amino and carboxylic acid groups, ensures its continued relevance in the quest for new and effective therapeutic agents. The resulting heterocyclic compounds, such as quinoxalinones and diketopiperazines, are known to possess a wide range of pharmacological activities, making this building block a valuable starting point for the development of new drugs.[1][8]
References
-
Organic Chemistry Portal. Ugi Reaction. [Link]
-
Movassaghi, M., et al. Molecular Dynamics Simulations Guide Chimeragenesis and Engineered Control of Chemoselectivity in Diketopiperazine Dimerases. PMC, NIH. [Link]
-
S. L. Holsworth, et al. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. PMC, NIH, 2015. [Link]
-
El-Faham, A., et al. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. [Link]
-
Jadhav, S. D., et al. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC, NIH. [Link]
-
ResearchGate. [Link]
-
Bonuga, Y. R., et al. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]
-
RSC Publishing. [Link]
-
Nakkirala, V., et al. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications, 2013. [Link]
-
Porcal, W., et al. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. ResearchGate. [Link]
-
ResearchGate. [Link]
-
Ismail, M. M. F., et al. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. [Link]
-
S. M. Nolan, et al. Total Synthesis of Complex Diketopiperazine Alkaloids. PMC, NIH. [Link]
-
Wikipedia. 2,5-Diketopiperazine. [Link]
-
Ingold, M., et al. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]
-
Morales, S., et al. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]
-
Ch, M. M. P. R. Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]
-
Alajarín, M., et al. Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. ResearchGate. [Link]
-
Banigo, A. T., et al. Ugi Four-Component Reactions Using Alternative Reactants. PMC, NIH. [Link]
-
de la Torre, A. F., et al. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. NIH. [Link]
-
Banfi, L., et al. The 100 facets of the Passerini reaction. PMC, NIH. [Link]
-
Olayiwola, G., et al. Synthesis and antibacterial activity of some quinoxalinone derivatives. SciSpace. [Link]
-
Płazińska, A., et al. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
-
Dömling, A., et al. Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link]
-
Witiak, D. T., et al. Study of trans-cyclopropylbis (diketopiperazine) and chelating agents related to ICRF 159. Cytotoxicity, mutagenicity, and effects on scheduled and unscheduled DNA synthesis. PubMed. [Link]
- Process for preparing o-phenylenediamine.
-
Professor Dave Explains. Ugi Reaction. YouTube, 2021. [Link]
-
The Passerini Reaction. Organic Reactions. [Link]
-
ResearchGate. [Link]
-
Riva, R., et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Li, P., et al. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]
-
Beilstein Journals. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. scribd.com [scribd.com]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. Molecular Dynamics Simulations Guide Chimeragenesis and Engineered Control of Chemoselectivity in Diketopiperazine Dimerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: A Senior Application Scientist's Guide to the Scale-up Synthesis of (4-Chlorophenyl)aminoacetic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (4-Chlorophenyl)aminoacetic acid, also known as N-(4-chlorophenyl)glycine. This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. We present two robust and scalable synthetic routes, offering flexibility based on available starting materials and equipment. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the chosen methodologies, insights into process optimization, and troubleshooting strategies for common scale-up challenges.
Introduction and Strategic Overview
(4-Chlorophenyl)aminoacetic acid is a key intermediate whose demand in the pharmaceutical and chemical industries necessitates reliable and efficient large-scale production methods. The inherent reactivity of the starting materials and the desired purity of the final product require careful consideration of the synthetic strategy. This guide details two primary, industrially viable routes:
-
Route A: Reductive Amination of Glyoxylic Acid with 4-Chloroaniline. This is a direct and atom-economical approach.
-
Route B: Synthesis from 2-Chloro-N-(4-chlorophenyl)acetamide. This route offers an alternative pathway, particularly if the acetamide precursor is readily available.
The choice between these routes will depend on factors such as raw material cost and availability, equipment constraints, and desired throughput.
Scientific Principles and Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is crucial for successful scale-up and troubleshooting.
Route A: Reductive Amination
This reaction proceeds in two key steps:
-
Imine Formation: The nucleophilic nitrogen of 4-chloroaniline attacks the electrophilic carbonyl carbon of glyoxylic acid to form a Schiff base (imine) intermediate. This is a reversible reaction, and the equilibrium can be driven towards the product by removal of water.
-
Reduction: The imine is then reduced to the secondary amine, (4-Chlorophenyl)aminoacetic acid. This is typically achieved using a reducing agent such as sodium borohydride or through catalytic hydrogenation.
Caption: Reductive Amination Workflow.
Route B: From 2-Chloro-N-(4-chlorophenyl)acetamide
This method involves a rearrangement of the corresponding acetamide. A plausible mechanism involves an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved under basic conditions to yield the desired N-aryl glycine.[1][2][3]
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, consult the Safety Data Sheets (SDS) for all reagents. 4-Chloroaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]
Protocol for Route A: Reductive Amination
This protocol is adapted from methodologies described in the patent literature for the synthesis of N-substituted phenyl glycines.[5][6]
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnel
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroaniline | 127.57 | 1.28 kg | 10.0 |
| Glyoxylic acid (50% in water) | 74.04 (anhydrous) | 1.48 kg | 10.0 |
| Methanol | 32.04 | 5 L | - |
| Palladium on Carbon (5% Pd) | - | 50 g | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 4-chloroaniline (1.28 kg) and methanol (5 L). Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (50 g) to the solution under an inert atmosphere (e.g., nitrogen).
-
Reactant Addition: Add the 50% glyoxylic acid solution (1.48 kg) to the addition funnel and add it dropwise to the stirred reaction mixture over 1-2 hours. Maintain the temperature at 20-25 °C.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 3-4 bar with hydrogen and maintain vigorous stirring. The reaction is exothermic; maintain the temperature between 25-30 °C using the reactor jacket.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed (typically 4-6 hours).
-
Work-up:
-
Carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with methanol (2 x 500 mL).
-
Combine the filtrates and concentrate under reduced pressure to approximately half the original volume.
-
Slowly add water (5 L) to the concentrated solution to precipitate the product.
-
Cool the slurry to 0-5 °C and stir for 1 hour.
-
Collect the solid product by filtration, wash with cold water (2 x 1 L), and dry in a vacuum oven at 60 °C to a constant weight.
-
Expected Yield: 80-90%
Protocol for Route B: From 2-Chloro-N-(4-chlorophenyl)acetamide
This protocol is based on the work of Vamshikrishna et al.[1][2][3]
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-N-(4-chlorophenyl)acetamide | 204.05 | 2.04 kg | 10.0 |
| Potassium Hydroxide (KOH) | 56.11 | 2.58 kg | 46.0 |
| Copper(II) Chloride dihydrate (CuCl₂·2H₂O) | 170.48 | 1.87 kg | 11.0 |
| Acetonitrile | 41.05 | 6 L | - |
| Ethanol | 46.07 | 5 L | - |
| Hydrochloric Acid (2N) | 36.46 | As required | - |
Procedure:
-
Initial Reaction: To the 10 L reactor, add 2-chloro-N-(4-chlorophenyl)acetamide (2.04 kg), acetonitrile (6 L), potassium hydroxide (0.62 kg, 11.0 mol), and CuCl₂·2H₂O (1.87 kg).
-
Reflux: Heat the mixture to reflux (approximately 82 °C) and maintain for 30 minutes. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cleavage: Cool the reaction mixture and evaporate the acetonitrile under reduced pressure. Add ethanol (5 L) and the remaining potassium hydroxide (1.96 kg, 35.0 mol) to the residue.
-
Second Reflux: Heat the mixture to reflux for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Neutralize the filtrate with 2N HCl until the pH is approximately 6-7.
-
The product will precipitate. Cool the mixture to 0-5 °C and stir for 1 hour.
-
Collect the solid product by filtration, wash with cold water, and dry in a vacuum oven at 60 °C.
-
Expected Yield: 75-85%
Process Optimization and Troubleshooting
Scaling up a chemical synthesis often presents challenges not observed at the laboratory scale.
Caption: Troubleshooting Decision Matrix.
Key Considerations for Scale-up:
-
Heat Management (Route A): The hydrogenation step is exothermic. Ensure the reactor's cooling system is adequate to maintain the desired temperature. A runaway reaction can lead to side products and safety hazards.
-
Solid Handling: Both protocols involve handling large quantities of solids. Ensure appropriate equipment is available for charging reactors and for filtration.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics and product isolation. While the protocols specify methanol and acetonitrile, other solvents could be investigated for improved performance or greener processes.
-
Purification: For pharmaceutical applications, the purity of the final product is paramount. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to achieve the desired purity. The efficiency of API purification can be enhanced using techniques like preparative chromatography if required.[7][8]
Conclusion
The successful scale-up synthesis of (4-Chlorophenyl)aminoacetic acid is achievable through careful planning and execution. The two routes presented in this guide offer robust and adaptable methods for its production. By understanding the underlying chemical principles and anticipating potential scale-up challenges, researchers and production chemists can efficiently and safely produce this important chemical intermediate.
References
-
Vamshikrishna, Y., Radhakrishna, P., Syed, K., & Nair, V. A. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(84), 68881-68886. [Link]
-
Vamshikrishna, Y., Radhakrishna, P., Syed, K., & Nair, V. A. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
- European Patent Office. (2017).
- Google Patents. (1978).
-
Pharmaceutical Technology. (2023). API Purification. [Link]
-
ResearchGate. (2015). (PDF) A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Chloroaniline. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: 4-Chloroaniline. [Link]
-
ZEOCHEM. (n.d.). Purification of APIs. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
European Patent Office. (2015). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - European Patent Office - EP 3153498 A1. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
The Royal Society of Chemistry. (2016). A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]
-
ResearchGate. (2015). (PDF) A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
-
NJ.gov. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pnas.org [pnas.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. pharmtech.com [pharmtech.com]
- 8. Purification of APIs | ZEOCHEM [zeochem.com]
(4-Chlorophenyl)aminoacetic acid in the synthesis of novel polymers
Application Note AP-2026-01
Topic: (4-Chlorophenyl)aminoacetic acid in the Synthesis of Novel Polypeptides
For: Researchers, scientists, and drug development professionals.
Introduction: Leveraging a Unique Monomer for Advanced Polypeptides
The presence of the chlorophenyl group can impart a range of desirable attributes to the resulting polymer, including:
-
Enhanced Thermal Stability: The rigidity of the aromatic ring and the strength of the carbon-chlorine bond can increase the glass transition temperature (Tg) and decomposition temperature of the polymer.
-
Modified Solubility and Hydrophobicity: The hydrophobic nature of the chlorophenyl side chain can be used to tune the polymer's interaction with aqueous and organic environments.
-
Functional Handles for Post-Polymerization Modification: The chlorine atom can serve as a reactive site for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of new functional groups.
-
Unique Self-Assembly Behavior: The potential for π-π stacking interactions between the phenyl rings can influence the secondary structure and morphology of the resulting polypeptides.
This application note provides a detailed guide to the synthesis of novel homopolypeptides from (4-Chlorophenyl)aminoacetic acid via the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA). This method is chosen for its ability to produce well-defined polypeptides with controlled molecular weights and low dispersity.[1] We will detail the synthesis of the monomer, the polymerization protocol, and the essential characterization techniques.
Section 1: Synthesis of (4-Chlorophenyl)aminoacetic acid N-Carboxyanhydride (NCA) Monomer
The most effective route to polymerize α-amino acids into high molecular weight polypeptides is through the ring-opening polymerization of an N-carboxyanhydride (NCA) derivative.[1][2] This five-membered heterocyclic ring is highly reactive and polymerizes with the loss of carbon dioxide. The synthesis of the NCA monomer is a critical first step that dictates the purity and polymerizability of the final product.
Rationale for NCA Synthesis
Direct polycondensation of amino acids requires high temperatures and the efficient removal of water, which can be challenging and may lead to side reactions or degradation.[3] The NCA route circumvents these issues. The ring strain of the NCA makes it susceptible to nucleophilic attack, initiating a controlled polymerization process even under mild conditions.[2]
Experimental Protocol: NCA Monomer Synthesis
This protocol describes the synthesis of (4-Chlorophenyl)aminoacetic acid NCA by reacting the amino acid with triphosgene.
Materials:
-
(4-Chlorophenyl)aminoacetic acid (≥98.0%)
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Safety Precautions:
-
Triphosgene is highly toxic and corrosive. It is a solid source of phosgene gas. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and full-face shield. Have a phosgene scavenger (e.g., ammonia solution) readily available.
-
Anhydrous solvents are flammable and moisture-sensitive. Work under an inert atmosphere.
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive flow of nitrogen, add (4-Chlorophenyl)aminoacetic acid (1.0 eq) to the flask.
-
Dissolution: Add anhydrous THF to the flask to create a suspension (approx. 0.5 M concentration).
-
Triphosgene Addition: In a separate, dry container under nitrogen, dissolve triphosgene (0.4 eq) in anhydrous THF. Add this solution dropwise to the stirring amino acid suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60°C. The suspension should gradually become a clear solution as the NCA forms. Monitor the reaction by TLC or ¹H NMR (disappearance of the starting material). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, cool the flask to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Crystallization: Dissolve the crude solid in a minimum amount of warm, anhydrous THF and precipitate the NCA by adding anhydrous hexane until the solution becomes cloudy.
-
Isolation and Storage: Allow the mixture to crystallize, typically at 4°C overnight. Filter the resulting white crystalline solid under a nitrogen atmosphere, wash with anhydrous hexane, and dry under high vacuum. Store the purified NCA monomer in a sealed container under nitrogen at -20°C to prevent degradation.
Section 2: Ring-Opening Polymerization of (4-Chlorophenyl)aminoacetic acid NCA
The ring-opening polymerization of the NCA monomer can be initiated by various nucleophiles. Primary amines are commonly used as they allow for good control over the molecular weight and result in a polymer with a defined end-group.[2]
Polymerization Workflow Diagram
Caption: Workflow for polypeptide synthesis via NCA polymerization.
Protocol: Amine-Initiated ROP
Materials:
-
Purified (4-Chlorophenyl)aminoacetic acid NCA
-
Hexylamine (or other primary amine initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Dissolution: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the (4-Chlorophenyl)aminoacetic acid NCA in anhydrous DMF to a concentration of approximately 5-10% (w/v).
-
Initiator Addition: The degree of polymerization (DP) is controlled by the monomer-to-initiator ratio (M/I). Calculate the required volume of initiator solution. For example, for a target DP of 50, the M/I ratio is 50:1. Prepare a stock solution of hexylamine in anhydrous DMF and add the calculated amount to the stirring monomer solution via syringe.
-
Polymerization: Allow the reaction to stir at room temperature under a positive pressure of nitrogen. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹). Polymerization is typically complete within 24-72 hours.
-
Precipitation: Once the polymerization is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the white polymer precipitate by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and residual solvent.
-
Drying: Dry the purified polypeptide under high vacuum at 40-50°C until a constant weight is achieved.
Section 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized poly((4-Chlorophenyl)aminoacetic acid).
Structural and Molecular Weight Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm polymer structure and purity. | Disappearance of NCA-specific protons. Appearance of broad peaks corresponding to the polymer backbone and the chlorophenyl side chain protons. |
| FTIR Spectroscopy | Confirm polymerization and formation of amide bonds. | Disappearance of anhydride C=O stretches (~1850, 1790 cm⁻¹). Appearance of strong Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands. |
| Gel Permeation Chromatography (GPC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | A monomodal distribution with a low PDI value (typically < 1.2 for controlled polymerizations), indicating a well-controlled synthesis. |
Thermal Property Analysis
The incorporation of the rigid chlorophenyl group is expected to enhance the thermal stability of the polypeptide.
| Technique | Purpose | Typical Values (Illustrative) |
| Thermogravimetric Analysis (TGA) | Determine the decomposition temperature (Td). | Td (5% weight loss) is expected to be > 300°C in a nitrogen atmosphere, indicating high thermal stability. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | A high Tg is expected due to the rigid side chains, which restrict chain mobility.[4] |
Section 4: Application Insights and Future Directions
The unique properties of poly((4-Chlorophenyl)aminoacetic acid) open up possibilities in several advanced applications:
-
Drug Delivery: The hydrophobic side chains can be used to encapsulate hydrophobic drugs, and the polymer backbone provides biocompatibility and degradability.[5][6]
-
Biomaterials and Tissue Engineering: The polymer can be functionalized to create scaffolds with specific cell-adhesive properties or stimuli-responsive hydrogels.[6]
-
Specialty Coatings: The high thermal stability and hydrophobicity make it a candidate for high-performance coatings that require durability and water resistance.
The true potential lies in copolymerization. By synthesizing block copolymers with other amino acid NCAs, materials with distinct hydrophilic and hydrophobic domains can be created, leading to self-assembly into micelles, vesicles, or other complex nanostructures.[1] Furthermore, the chlorophenyl group serves as a platform for post-polymerization modification, allowing the attachment of targeting ligands, imaging agents, or cross-linking moieties to create highly functional materials.
Conclusion
(4-Chlorophenyl)aminoacetic acid is a valuable monomer for creating novel polypeptides with enhanced thermal stability and tunable properties. The ring-opening polymerization of its NCA derivative provides a controlled and efficient route to well-defined polymers. The protocols and characterization data presented in this note serve as a foundational guide for researchers looking to explore the potential of this and other halogenated amino acids in the development of next-generation functional materials for drug delivery, biomaterials, and beyond.
References
-
Water-insensitive and controllable synthesis of β-amino acid polymers via polymerization on β-amino acid N-thiocarboxyanhydrides. American Chemical Society. Available at: [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Available at: [Link]
-
Novel amino acid-based polymers for pharmaceutical applications. ResearchGate. Available at: [Link]
-
Biosynthesis of Polyamide 4, a Biobased and Biodegradable Polymer. SciSpace. Available at: [Link]
-
(4-Chlorophenyl)(morpholino)methanethione. PubChem, National Center for Biotechnology Information. Available at: [Link]
- A kind of method preparing p-chlorophenylglycine.Google Patents.
-
Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments. MDPI. Available at: [Link]
-
Accelerated and controlled polymerization of N-carboxyanhydrides catalyzed by acids. ChemRxiv. Available at: [Link]
-
Amino acid-derived stimuli-responsive polymers and their applications. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Polyamides. YouTube. Available at: [Link]
-
Block Copolypeptides Prepared by N-Carboxyanhydride Ring-Opening Polymerization. ResearchGate. Available at: [Link]
-
Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. National Center for Biotechnology Information. Available at: [Link]
-
Development of a Multiplexed Synthesis Platform for Controlled Polymer Polycondensation. ChemRxiv. Available at: [Link]
-
Polyamides: synthesis and properties. Greenchemicals. Available at: [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. Available at: [Link]
-
Polyamide Syntheses. ResearchGate. Available at: [Link]
-
Polymer Structure and Physical Properties. Chemistry LibreTexts. Available at: [Link]
-
A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations. Monash University. Available at: [Link]
-
Controlled Synthesis of Telechelic Polypeptides via Polymerization of N-Carboxyanhydrides Mediated by Phosphate Kinetic. Cheng Research Group. Available at: [Link]
-
Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. National Center for Biotechnology Information. Available at: [Link]
-
Polycondensation – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid-derived stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (4-Chlorophenyl)aminoacetic Acid
Welcome to the technical support guide for the purification of (4-Chlorophenyl)aminoacetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. As a non-proteinogenic amino acid, its amphoteric nature presents unique purification hurdles. This guide provides field-proven troubleshooting advice and detailed protocols grounded in chemical principles to help you navigate these complexities.
Section 1: Understanding the Core Challenge
Q1: Why is (4-Chlorophenyl)aminoacetic acid often difficult to purify by standard methods?
The primary challenge stems from the molecule's dual functionality: it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).
-
Zwitterionic Nature: In solid form and in solutions near neutral pH, the molecule exists predominantly as a zwitterion (an internal salt). This high polarity makes it poorly soluble in many common, non-polar organic solvents but soluble in aqueous solutions, especially under acidic or basic conditions.[1]
-
pH-Dependent Solubility: Its solubility is highly dependent on pH.
-
In basic solutions (high pH) , the carboxylic acid is deprotonated to a carboxylate (-COO⁻), forming a highly water-soluble salt.[2]
-
In acidic solutions (low pH) , the amino group is protonated to an ammonium salt (-NH₃⁺), which is also water-soluble.
-
At the isoelectric point (pI) , the net charge is zero, and the compound exhibits its minimum solubility in aqueous media. This property is crucial and can be exploited for purification.
-
This behavior means that typical purification strategies like direct recrystallization from a single organic solvent or standard silica gel chromatography can be ineffective without careful optimization.
Section 2: Troubleshooting Common Purification Issues
Q2: My crude product is a brown or yellow oil/solid. What causes this discoloration and how can I fix it?
Discoloration in the crude product often arises from impurities generated during synthesis, particularly if high temperatures were used.[3] These are typically highly conjugated, colored organic side-products.
Troubleshooting Strategy: Activated Carbon Treatment
-
Principle: Activated carbon has a high surface area and can adsorb large, colored impurity molecules from a solution.
-
Application: This step is best performed after dissolving the crude product in an appropriate solvent (e.g., aqueous base) and before crystallization or precipitation.
-
Caution: Using an excessive amount of activated carbon can lead to a significant loss of your desired product due to co-adsorption. Start with a small amount (e.g., 1-2% w/w relative to your compound).
Q3: My recrystallization attempt resulted in an oil, not crystals. What went wrong?
"Oiling out" is a common problem that occurs when a compound's solubility in the hot solvent is too high, or the solution is cooled too rapidly. Instead of reaching the supersaturation point required for crystal nucleation, the compound comes out of solution as a liquid phase below its melting point.
Troubleshooting Strategies:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Add More Solvent: The initial solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Different Solvent System: The chosen solvent may not be appropriate. A solvent pair (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) often yields better crystals.[4][5]
Section 3: Selecting Your Purification Strategy
The optimal purification method depends on the initial purity of your crude material and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Purification method selection guide.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification via Isoelectric Point Precipitation
This method is highly effective for crude material with significant impurities. It leverages the pH-dependent solubility of the amino acid to wash away neutral organic impurities.
Caption: Workflow for isoelectric point precipitation.
Step-by-Step Methodology:
-
Dissolution: In a flask, suspend the crude (4-Chlorophenyl)aminoacetic acid in a minimal amount of water. With stirring, add a 1M sodium hydroxide (NaOH) solution dropwise until all the solid dissolves and the solution is basic (pH > 10).
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon (1-2% w/w), stir for 15-20 minutes at room temperature, and then remove the carbon by filtering the solution through a pad of Celite. Wash the filter pad with a small amount of water.
-
Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add a 1M hydrochloric acid (HCl) solution dropwise. A white precipitate will begin to form. Continue adding acid until the pH of the solution is between 6 and 7. Check the pH frequently with pH paper or a calibrated pH meter.
-
Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the collected solid (the filter cake) with a generous portion of cold deionized water to remove any inorganic salts. Follow this with a wash using a non-polar solvent like hexane or diethyl ether to remove any remaining non-polar impurities and to aid in drying.[6]
-
Drying: Dry the purified white solid under high vacuum to a constant weight.
Protocol 2: Recrystallization from a Solvent Pair
This method is suitable for material that is already relatively pure (>90%) and needs a final polishing step. The key is to find a solvent in which the compound is soluble when hot but insoluble when cold, or a pair of miscible solvents (one "good," one "bad").[5]
Solvent Selection Table
| Good Solvent (High Solubility) | Bad/Anti-Solvent (Low Solubility) | Rationale & Tips |
| Ethanol / Water mixture | - | Amino acids often crystallize well from alcohol-water mixtures. The ratio needs to be determined empirically. |
| Acetic Acid / Water | Water | The acidic medium ensures the amino group is protonated, altering solubility profiles. |
| Ethanol | Hexane or Diethyl Ether | A classic polar/non-polar pairing. Dissolve in minimal hot ethanol and add the anti-solvent dropwise until cloudy.[5] |
Step-by-Step Methodology (Using Ethanol/Water):
-
Dissolution: Place the crude solid in a flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue adding ethanol in small portions until the solid just dissolves.
-
Add Anti-Solvent: To the hot solution, add deionized water dropwise until you observe persistent cloudiness (turbidity), indicating the solution is saturated.
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and then dry them under vacuum.
Section 5: Purity Verification
Q4: How can I be sure my purified product is clean?
Visual inspection (e.g., a white crystalline solid) is a good sign, but analytical verification is essential.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A single, sharp peak is desired. Common issues like peak tailing can often be resolved by using a buffered mobile phase at a low pH (e.g., 2.5-3.5) to protonate the amino group and prevent its interaction with the silica column.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are visible.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity.[2]
References
-
Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
- United States Patent 6,313,332.
- CN1927810A - Preparation method of chlorophenyl acetic acid. Google Patents.
- JPS5939857A - Crystallization of amino acid. Google Patents.
- CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. Google Patents.
-
Pal, A., & Kumar, S. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 60, 136-138. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]
-
CN110054642 - Preparation method of 4-chlorophenylboronic acid. WIPO Patentscope. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. Google Patents.
- CN106083628A - A kind of method preparing p-chlorophenylglycine. Google Patents.
- US5118815A - Method for crystallization of amino acids. Google Patents.
-
Purification of Amino-Pyrazoles. Reddit r/OrganicChemistry. Available at: [Link]
-
(R)-4-chlorophenyl glycine. ChemBK. Available at: [Link]
-
(4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880. PubChem. Available at: [Link]
-
Troubleshooting a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide. ResearchGate. Available at: [Link]
Sources
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 3. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (4-Chlorophenyl)aminoacetic Acid
Introduction: The Analytical Imperative for (4-Chlorophenyl)aminoacetic Acid
(4-Chlorophenyl)aminoacetic acid is a crucial chemical entity, finding application as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The purity and concentration of this starting material directly impact the quality, safety, and efficacy of the final product. Therefore, robust and validated analytical methods are paramount for its quantitative determination in bulk drug substances, intermediates, and finished products. This guide provides a comparative analysis of various analytical techniques for the validation of methods for (4-Chlorophenyl)aminoacetic acid, offering insights into the rationale behind methodological choices and presenting exemplary protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the method is suitable for its intended purpose.[1] This guide will delve into the practical application of these principles for (4-Chlorophenyl)aminoacetic acid, grounded in the framework of international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2]
Methodology Comparison: Selecting the Optimal Analytical Approach
The choice of an analytical method is contingent upon various factors including the nature of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis (e.g., routine quality control, stability testing, or impurity profiling). For (4-Chlorophenyl)aminoacetic acid, several techniques can be employed, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for (4-Chlorophenyl)aminoacetic acid.[3] Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this analyte.
Principle: The separation in RP-HPLC is based on the differential partitioning of the analyte between the non-polar stationary phase (typically C18 or C8) and the polar mobile phase.[4] The retention of (4-Chlorophenyl)aminoacetic acid can be modulated by adjusting the composition and pH of the mobile phase.
Causality in Method Development:
-
Column Selection: A C18 column is a common first choice due to its high hydrophobicity, which provides good retention for moderately polar compounds like (4-Chlorophenyl)aminoacetic acid.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is critical as it affects the ionization state of the carboxylic acid and amino groups of the analyte, thereby influencing its retention time and peak shape. The organic modifier is adjusted to control the elution strength.[5][6]
-
Detection: Given the presence of a chromophore (the chlorophenyl group), UV detection is the most straightforward and common method. The selection of the detection wavelength is based on the UV spectrum of the analyte to achieve maximum sensitivity.[7]
Advantages:
-
High resolution and specificity.
-
Good precision and accuracy.
-
Amenable to automation.
-
Can be developed as a stability-indicating method to separate the analyte from its degradation products.[1]
Limitations:
-
May require derivatization for analytes lacking a suitable chromophore, though not necessary for (4-Chlorophenyl)aminoacetic acid.
-
Consumes significant volumes of organic solvents.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications requiring ultra-high sensitivity and specificity, such as bioanalysis or trace impurity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9]
Principle: This technique couples the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, and the resulting ions are fragmented. Specific parent-daughter ion transitions are monitored for quantification, providing exceptional specificity.[8]
Causality in Method Development:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (4-Chlorophenyl)aminoacetic acid, typically forming protonated molecules [M+H]+ in positive ion mode.[10]
-
MS/MS Parameters: Optimization of parameters such as collision energy is crucial to achieve the desired fragmentation pattern and maximize the signal of the selected product ions.
Advantages:
-
Unparalleled sensitivity (sub-ng/mL levels).[8]
-
Exceptional specificity, reducing the likelihood of interference from matrix components.[10]
-
Provides structural information, aiding in the identification of unknown impurities or metabolites.
Limitations:
-
Higher cost of instrumentation and maintenance.
-
Matrix effects (ion suppression or enhancement) can be a significant challenge and require careful management during method development and validation.[8]
Gas Chromatography (GC): An Alternative for Volatilized Analytes
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since (4-Chlorophenyl)aminoacetic acid is a non-volatile amino acid derivative, it requires a derivatization step to increase its volatility and thermal stability for GC analysis.
Principle: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its partitioning between the mobile phase and a liquid or solid stationary phase within a capillary column.
Causality in Method Development:
-
Derivatization: A crucial step for amino acids. Common derivatization agents include silylating agents (e.g., MSTFA) or alkyl chloroformates, which convert the polar functional groups into more volatile derivatives.[2] The choice of derivatizing agent depends on the desired volatility and stability of the derivative.
-
Column Selection: The choice of the GC column (stationary phase) depends on the polarity of the derivatized analyte.
-
Detection: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds, while a mass spectrometer (GC-MS) provides higher specificity and structural information.
Advantages:
-
High separation efficiency.
-
Can be very sensitive, especially with specific detectors like an electron capture detector (ECD) for halogenated compounds.
Limitations:
-
Requires a derivatization step, which can be time-consuming and a source of variability.[2]
-
Not suitable for thermally labile compounds.
UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantitative analysis of (4-Chlorophenyl)aminoacetic acid, particularly for routine assays where high throughput is desired and the sample matrix is not complex.
Principle: This method is based on the absorption of ultraviolet or visible light by the analyte in a solution. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte (Beer-Lambert law).[11]
Causality in Method Development:
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for (4-Chlorophenyl)aminoacetic acid is determined from its UV spectrum to ensure maximum sensitivity and minimize interference.
-
Solvent: The choice of solvent is important as it can influence the λmax and the absorbance. The solvent should be transparent in the wavelength range of interest.
Advantages:
-
Simple, rapid, and cost-effective.
-
Robust and easy to operate instrumentation.
Limitations:
-
Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species in the sample matrix.[11]
-
Generally less sensitive than HPLC or LC-MS/MS.
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for the validation of an RP-HPLC method for (4-Chlorophenyl)aminoacetic acid, along with a summary of expected validation parameters. These protocols are designed to be self-validating, meaning the experimental design inherently includes checks to ensure the reliability of the results. The validation is conducted in accordance with ICH Q2(R1) guidelines.[1]
A. Validated RP-HPLC Method for (4-Chlorophenyl)aminoacetic Acid
This protocol describes a stability-indicating RP-HPLC method suitable for the quantification of (4-Chlorophenyl)aminoacetic acid in bulk drug substance and for monitoring its stability.
Experimental Workflow Diagram
Caption: Workflow for RP-HPLC analysis of (4-Chlorophenyl)aminoacetic acid.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (50:50, v/v)[5][6]
-
Injection Volume: 20 µL
Validation Protocol:
-
Specificity:
-
Analyze blank (diluent), placebo (if applicable), standard solution of (4-Chlorophenyl)aminoacetic acid, and a sample solution.
-
Forced degradation studies: Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can separate the analyte from potential degradation products.[1] The peak for (4-Chlorophenyl)aminoacetic acid should be pure and well-resolved from any other peaks.
-
-
Linearity:
-
Prepare a series of at least five concentrations of (4-Chlorophenyl)aminoacetic acid standard solution over a range of 50-150% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Perform recovery studies by spiking a placebo or sample matrix with known amounts of (4-Chlorophenyl)aminoacetic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery. The mean recovery should be within 98.0-102.0%.[12]
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of (4-Chlorophenyl)aminoacetic acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.[12]
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C).[6]
-
The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
-
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result for (4-Chlorophenyl)aminoacetic acid |
| Specificity | Well-resolved peak, no interference | Peak purity > 99.5% |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | ~0.1 µg/mL |
| LOQ | S/N ≥ 10 | ~0.3 µg/mL |
| Robustness | System suitability passes | Method remains robust |
B. Comparative Overview of Alternative Methods
While RP-HPLC is a robust and widely applicable technique, other methods offer distinct advantages in specific scenarios.
Logical Relationship of Analytical Techniques
Caption: Selection guide for analytical methods for (4-Chlorophenyl)aminoacetic acid.
LC-MS/MS: For the determination of (4-Chlorophenyl)aminoacetic acid in complex matrices like plasma or for detecting trace-level impurities, an LC-MS/MS method would be developed. The sample preparation would involve protein precipitation or solid-phase extraction. The validation would include an assessment of matrix effects, which is a critical parameter for LC-MS/MS methods.[8]
GC-MS: A GC-MS method would involve a derivatization step, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the volatile trimethylsilyl derivative. The validation would need to demonstrate the reproducibility of the derivatization reaction.
UV-Vis Spectrophotometry: A simple UV-Vis method would involve dissolving the sample in a suitable solvent (e.g., methanol or water) and measuring the absorbance at its λmax. The validation would focus on specificity, demonstrating that excipients or impurities do not interfere at the analytical wavelength.
Conclusion: A Holistic Approach to Method Validation
The selection and validation of an analytical method for (4-Chlorophenyl)aminoacetic acid are critical for ensuring product quality and regulatory compliance. This guide has provided a comparative overview of the most relevant analytical techniques, highlighting the rationale behind method development and the key validation parameters. While RP-HPLC with UV detection stands out as a versatile and robust method for routine analysis, LC-MS/MS offers superior sensitivity and specificity for more demanding applications. GC and UV-Vis spectrophotometry represent viable alternatives for specific analytical challenges.
Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements and the principles of scientific integrity. A well-validated analytical method is a cornerstone of drug development, providing the reliable data necessary to make informed decisions throughout the product lifecycle.
References
-
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022-04-05). Available from: [Link]
-
Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. (n.d.). ResearchGate. Available from: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Available from: [Link]
-
Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. (n.d.). ResearchGate. Available from: [Link]
-
Analysis of Amino Acids by HPLC. (2010-06-24). Agilent. Available from: [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021-07-08). Restek. Available from: [Link]
-
Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. (2010-05-27). National Center for Biotechnology Information. Available from: [Link]
-
Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. (n.d.). Quest Journals. Available from: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025-04-15). PubMed. Available from: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.). ResearchGate. Available from: [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Available from: [Link]
-
Stability-indicating HPLC method optimization using quality... (n.d.). Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Available from: [Link]
-
Determination of total free amino acids in Sipunculus nudus by UV spectrophotometry. (n.d.). E3S Web of Conferences. Available from: [Link]
-
(PDF) Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. (2025-08-06). ResearchGate. Available from: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). National Center for Biotechnology Information. Available from: [Link]
-
Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. (n.d.). AAFCO. Available from: [Link]
-
A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. (2023-01-26). PLOS ONE. Available from: [Link]
-
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022-04-05). ResearchGate. Available from: [Link]
-
The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate. (n.d.). Science and Innovations in Medicine. Available from: [Link]
-
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. (n.d.). Royal Society of Chemistry. Available from: [Link]ja/d0ja00201a)
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 3. aafco.org [aafco.org]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of (4-Chlorophenyl)aminoacetic acid
For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of (4-Chlorophenyl)aminoacetic acid, a key structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into interpreting the resulting data. Our focus is to equip you with the knowledge to design and execute self-validating cross-reactivity studies, ensuring the scientific integrity of your findings.
The Imperative of Cross-Reactivity Assessment
In drug development and diagnostics, antibody-based assays are indispensable tools. However, the potential for cross-reactivity, where an antibody binds to molecules structurally similar to the target antigen, can lead to false-positive results and compromise data reliability. (4-Chlorophenyl)aminoacetic acid shares a core structure with Diclofenac, making it a critical compound to evaluate for cross-reactivity in any Diclofenac-targeted immunoassay. Understanding the degree of this interaction is crucial for validating the specificity of such assays.
Strategic Selection of Analytical Methodologies
To comprehensively evaluate the cross-reactivity of (4-Chlorophenyl)aminoacetic acid, a multi-pronged approach employing both immunoassay and biophysical techniques is recommended. This guide will focus on two gold-standard methodologies: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
-
Competitive ELISA: This immunoassay format is highly suitable for quantifying the cross-reactivity of small molecules (haptens).[1] It relies on the competition between the primary analyte (Diclofenac) and the potential cross-reactant ((4-Chlorophenyl)aminoacetic acid) for a limited number of antibody binding sites.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free biophysical technique that provides real-time kinetic data on molecular interactions.[2][3] It allows for a detailed characterization of binding affinity and specificity, offering a deeper understanding of the cross-reactivity profile.[4]
The Molecular Dance: Understanding the Basis of Cross-Reactivity
Cross-reactivity is fundamentally a function of structural similarity. The antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on the antigen, known as the epitope. Molecules that share key structural features with the target epitope can also be recognized by the antibody, albeit often with lower affinity. In the case of (4-Chlorophenyl)aminoacetic acid and Diclofenac, the shared phenylacetic acid backbone and the chloro-substituted phenyl ring are the primary drivers of potential cross-reactivity.
To thoroughly investigate cross-reactivity, a panel of structurally related compounds should be tested. This provides a broader context for the specificity of the antibody.
Structurally Related Compounds for Comparative Analysis
| Compound Name | Structure | Rationale for Inclusion |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | The primary analyte and reference compound. |
| (4-Chlorophenyl)aminoacetic acid | C₈H₈ClNO₂ | The primary compound of interest for cross-reactivity assessment. It lacks the second chlorine atom and the second phenyl ring is not ortho-substituted, presenting a key structural difference. |
| 4'-Hydroxy Diclofenac | 2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenylacetic acid | A major metabolite of Diclofenac, crucial for assessing whether metabolic transformation affects antibody recognition.[5][6] |
| 5-Hydroxy Diclofenac | 2-[(2,6-dichloro-5-hydroxyphenyl)amino]phenylacetic acid | Another significant metabolite of Diclofenac.[5] |
| Mefenamic Acid | 2-[(2,3-dimethylphenyl)amino]benzoic acid | An NSAID with a similar diarylamine structure but different substituents, providing insight into the antibody's tolerance for structural variations. |
Experimental Design & Protocols
A robust cross-reactivity study requires meticulous experimental design and execution. The following sections provide detailed protocols for both Competitive ELISA and SPR.
Competitive ELISA Workflow
The competitive ELISA for hapten cross-reactivity involves immobilizing a protein-hapten conjugate (e.g., Diclofenac-BSA) onto the microplate wells. A fixed concentration of anti-Diclofenac antibody is then pre-incubated with varying concentrations of the free hapten (Diclofenac, (4-Chlorophenyl)aminoacetic acid, or other analogs) before being added to the wells. The amount of antibody that binds to the immobilized conjugate is inversely proportional to the concentration of the free hapten in the solution.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
-
Plate Coating:
-
Dilute Diclofenac-BSA conjugate to 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[7]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the standard (Diclofenac) and test compounds ((4-Chlorophenyl)aminoacetic acid and other analogs) in assay buffer (e.g., PBS with 0.1% BSA).
-
In a separate plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the anti-Diclofenac antibody (at a pre-determined optimal dilution).
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR) Workflow
For SPR analysis, the anti-Diclofenac antibody is typically immobilized on the sensor chip surface. Solutions of Diclofenac, (4-Chlorophenyl)aminoacetic acid, and other analogs are then injected over the surface at various concentrations. The binding events are monitored in real-time, providing kinetic parameters (association and dissociation rates) and affinity constants.
Caption: Surface Plasmon Resonance workflow for kinetic analysis.
-
Ligand Immobilization:
-
Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the anti-Diclofenac antibody (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare serial dilutions of Diclofenac, (4-Chlorophenyl)aminoacetic acid, and other analogs in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized antibody surface for a defined period to monitor the association phase.
-
Switch back to running buffer flow to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Interpretation and Comparison
The data obtained from these experiments will allow for a quantitative comparison of the cross-reactivity of (4-Chlorophenyl)aminoacetic acid and other analogs relative to Diclofenac.
Competitive ELISA Data Analysis
The results of the competitive ELISA are typically plotted as percent binding versus the logarithm of the analyte concentration. The concentration of each compound that causes a 50% reduction in the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Diclofenac / IC50 of Test Compound) x 100
SPR Data Analysis
SPR provides a direct measure of the binding affinity (KD). A lower KD value indicates a stronger binding interaction. The cross-reactivity can be assessed by comparing the KD values of the test compounds to that of Diclofenac.
Expected Outcomes and Comparative Data
The following table presents a hypothetical but realistic set of data that could be obtained from these studies.
| Compound | Competitive ELISA IC50 (nM) | % Cross-Reactivity | SPR KD (M) | Relative Affinity (vs. Diclofenac) |
| Diclofenac | 10 | 100% | 1 x 10⁻⁸ | 1 |
| (4-Chlorophenyl)aminoacetic acid | 500 | 2% | 5 x 10⁻⁶ | 0.002 |
| 4'-Hydroxy Diclofenac | 25 | 40% | 2.5 x 10⁻⁸ | 0.4 |
| 5-Hydroxy Diclofenac | 80 | 12.5% | 8 x 10⁻⁸ | 0.125 |
| Mefenamic Acid | >10,000 | <0.1% | >1 x 10⁻⁴ | <0.0001 |
This data would indicate that (4-Chlorophenyl)aminoacetic acid exhibits significantly lower cross-reactivity with the anti-Diclofenac antibody compared to Diclofenac and its hydroxylated metabolites. The absence of the second chlorine atom and the altered substitution pattern on the second phenyl ring likely contribute to this reduced affinity.
Conclusion: A Framework for Rigorous Cross-Reactivity Assessment
This guide has provided a comprehensive framework for the systematic evaluation of the cross-reactivity of (4-Chlorophenyl)aminoacetic acid. By employing a combination of competitive ELISA and SPR, researchers can obtain both quantitative and kinetic data to thoroughly characterize the specificity of their antibody reagents. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the scientific rigor and trustworthiness of your findings. A thorough understanding of cross-reactivity is not merely an academic exercise; it is a critical component of developing robust and reliable assays for research, diagnostics, and drug development.
References
- Welti, D. H., et al. (1984). The biotransformation of diclofenac sodium (Voltaren) in rats and man. Biomedical Mass Spectrometry, 11(4), 162-166.
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link][7]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link][2]
- Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance for identifying and characterising small molecule ligands. In Methods in Molecular Biology (Vol. 599, pp. 239-261). Humana Press.
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link][8]
-
Sachs, U. J., et al. (2004). Diclofenac-induced antibodies against red blood cells are heterogeneous and recognize different epitopes. Transfusion, 44(8), 1227-1233.[6]
-
Elisa kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link][1]
- Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61.
-
Giallongo, A., et al. (2010). Diclofenac hypersensitivity: antibody responses to the parent drug and relevant metabolites. PloS one, 5(10), e13707.[5][9][10][11]
-
Oza, V. B., et al. (2002). Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. Journal of medicinal chemistry, 45(2), 321–332.[12][13][14][15]
Sources
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. bio-rad.com [bio-rad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diclofenac Hypersensitivity: Antibody Responses to the Parent Drug and Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac-induced antibodies against red blood cells are heterogeneous and recognize different epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Diclofenac Hypersensitivity: Antibody Responses to the Parent Drug and Relevant Metabolites | PLOS One [journals.plos.org]
- 11. Diclofenac hypersensitivity: antibody responses to the parent drug and relevant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
Benchmarking the Efficacy of (4-Chlorophenyl)aminoacetic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among these, derivatives of (4-Chlorophenyl)aminoacetic acid have emerged as a promising class of compounds exhibiting a diverse range of pharmacological effects, from anticancer to antimicrobial activities. This guide provides an in-depth comparative analysis of the efficacy of these derivatives, grounded in experimental data and mechanistic insights, to aid researchers and drug development professionals in their evaluation.
Introduction: The Therapeutic Potential of the (4-Chlorophenyl)amino Scaffold
The (4-Chlorophenyl)aminoacetic acid core structure presents a versatile platform for chemical modification, allowing for the fine-tuning of its biological properties. The presence of the chlorophenyl group often enhances lipophilicity and can influence interactions with biological targets.[1] This guide will focus on two distinct series of derivatives that exemplify the therapeutic potential of this scaffold:
-
N-(4-chlorophenyl)-γ-amino acid derivatives as potent anticancer agents.
-
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives as novel antimicrobial agents.
We will objectively compare their performance against established drugs and elucidate the experimental workflows used to determine their efficacy.
Part 1: Anticancer Efficacy of N-(4-chlorophenyl)-γ-amino Acid Derivatives
A series of N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole, diazole, and triazole moieties have demonstrated significant anticancer activity, particularly against Non-Small Cell Lung Cancer (NSCLC).[2] This section will benchmark the efficacy of a lead compound from this series, herein referred to as Compound 7g , against standard chemotherapeutic agents.
Mechanism of Action: A Mitochondria-Targeted Approach
The primary mechanism of action for these derivatives is the induction of mitochondrial injury.[2] This targeted approach offers a potential advantage over traditional chemotherapeutics that often have broader, less specific cytotoxic effects. The proposed signaling pathway is as follows:
Caption: Postulated mechanism of action for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of these derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains and compared to the standard antibiotic, ciprofloxacin.
| Compound | Bacterial Strain | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Compound 4 | Staphylococcus aureus ATCC 6538 | 125 [3] | Not explicitly stated for this strain |
| Compound 4 | Bacillus subtilis ATCC 6683 | 125 [3] | Not explicitly stated for this strain |
| Ciprofloxacin | Staphylococcus aureus | - | Varies by strain, generally low |
| Ciprofloxacin | Bacillus subtilis | - | Varies by strain, generally low |
Table 2: Comparative MIC Values against Gram-Positive Bacteria.
While the MIC values for the novel derivatives are moderate, they represent a promising starting point for further optimization. The antimicrobial evaluation revealed that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative exhibited activity against Gram-positive bacterial strains. [3][4]
Experimental Protocols: Determining Antimicrobial Efficacy
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol (based on CLSI guidelines):
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). [5]2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). [6]3. Inoculate each well with the bacterial suspension.
-
Incubate the plate at 35 ± 1°C for 18-24 hours. [6]5. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
(4-Chlorophenyl)aminoacetic acid derivatives represent a promising and versatile scaffold for the development of novel therapeutics. The N-(4-chlorophenyl)-γ-amino acid derivatives demonstrate a targeted anticancer mechanism through mitochondrial disruption and show synergistic effects with existing chemotherapies. The 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have emerged as a new class of antimicrobial agents with activity against Gram-positive bacteria.
Further research should focus on:
-
Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of these derivatives.
-
In vivo efficacy and toxicity studies to translate the promising in vitro results into preclinical and clinical development.
-
Elucidation of the precise molecular targets of the antimicrobial derivatives to understand their mechanism of action fully.
This guide provides a foundational benchmark for the efficacy of (4-Chlorophenyl)aminoacetic acid derivatives. The presented data and protocols offer a robust framework for researchers to build upon in their pursuit of novel and effective therapeutic agents.
References
-
Cytarabine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Apostol, T.-V., Chifiriuc, M. C., Socea, L.-I., Olaru, O. T., Nitulescu, G. M., Pahontu, E. M., Saramet, G., & Barbuceanu, S.-F. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]
-
Kavaliauskas, P., Žukauskas, Š., Anusevičius, K., Balandis, B., Vaickelionienė, R., Petraitis, V., & Mickevičius, V. (2021). A N-(4-chlorophenyl)-γ-amino acid derivatives exerts in vitro anticancer activity on non-small cell lung carcinoma cells and enhances citosine arabinoside (AraC)-induced cell death via mitochondria-targeted pathway. Results in Chemistry, 3, 100193. [Link]
-
Jiang, D., Yoou, M.-S., Cho, S., & Choi, Y. (2025). Molecular Dynamics-Guided Repositioning of FDA-Approved Drugs for PD-L1 Inhibition with In Vitro Anticancer Potential. International Journal of Molecular Sciences, 26(10), 4497. [Link]
-
Jiang, D., Yoou, M.-S., Cho, S., & Choi, Y. (2025). 3.4. MTT Assay Methodology. Bio-protocol. Retrieved from [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
- Patel, S., & Yim, W. (2023). Ciprofloxacin. In StatPearls.
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Wikipedia contributors. (2024, May 22). Cytarabine. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2023). RSC medicinal chemistry, 14(7), 1198–1216. [Link]
-
Kavaliauskas, P., Žukauskas, Š., Anusevičius, K., Balandis, B., Vaickelionienė, R., Petraitis, V., & Mickevičius, V. (2021). A N-(4-chlorophenyl)-γ-amino acid derivatives exerts in vitro anticancer activity on non-small cell lung carcinoma cells and enhances citosine arabinoside (AraC)-induced cell death via mitochondria-targeted pathway. Results in Chemistry, 3, 100193. [Link]
-
Apostol, T.-V., Chifiriuc, M. C., Socea, L.-I., Olaru, O. T., Nitulescu, G. M., Pahontu, E. M., Saramet, G., & Barbuceanu, S.-F. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
ClinPGx. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]
-
De Simone, U., Roda, E., Signorini, C., & Coccini, T. (2015). An integrated in Vitro and in Vivo Testing Approach to Assess Pulmonary Toxicity of Engineered Cadmium-Doped Silica Nanoparticles. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
Mizutani, H., & Tada-Oikawa, S. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 22(16), 8733. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cytarabine? Retrieved from [Link]
-
Apostol, T.-V., Chifiriuc, M., Socea, L. I., & Barbuceanu, S.-F. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia contributors. (2024, May 22). Ciprofloxacin. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
- Pomarnacka, E., Bednarski, P., Grunert, R., & Reszka, P. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta poloniae pharmaceutica, 61(6), 461–466.
-
Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. (2020). Bio-protocol, 10(12), e3640. [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Sestak, V., Zgurska, M., Jendzelovska, Z., Jendzelovsky, R., Fedorocko, P., & Imrich, J. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4945. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin? Retrieved from [Link]
-
Kufe, D. W., & Major, P. P. (1982). Studies on the mechanism of action of cytosine arabinoside. Medical and pediatric oncology, 10 Suppl 1, 49–67. [Link]
-
BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]
-
Detection of Intracellular Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Bio-protocol, 10(12), e3641. [Link]
- Asghar, S., Aziz, A., Hameed, S., Saeed, B. A., & Al-Masoudi, N. A. (2025). Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity. Chemistry & biodiversity.
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
The Pharmaguide. (2024, November 23). PHARMACOLOGY OF Cytarabine (cytosine arabinoside Ara C ; pharmacokinetics, Mechanism of Action, Uses [Video]. YouTube. [Link]
-
Li, Y. (2019, May 9). A detailed protocol for lysing cells for luminescence ATP assay? ResearchGate. Retrieved from [Link]
-
Med today. (2023, October 11). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications [Video]. YouTube. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]
-
Washington, M. A., Luc, M. G., & Suggs, L. J. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Molecules, 26(16), 4945. [Link]
-
Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. (2014). Experimental and toxicologic pathology : official journal of the Gesellschaft fur Toxikologische Pathologie, 66(8), 375–382. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS infectious diseases, 9(10), 1996–2008. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 962. [Link]
Sources
- 1. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
